molecular formula C10H15NO2 B15096209 2-(4-Ethoxyphenoxy)ethanamine

2-(4-Ethoxyphenoxy)ethanamine

Cat. No.: B15096209
M. Wt: 181.23 g/mol
InChI Key: JGSWBHOLQPOFDV-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenoxy moiety, which is further connected to an ethanamine chain. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-ethoxyphenoxy)ethan-1-amine typically involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(4-Ethoxyphenoxy)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Ethoxyphenoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act on ion channels, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Ethoxyphenoxy)ethan-1-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(4-ethoxyphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSWBHOLQPOFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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